molecular formula C9H9Cl2NO B3300921 2,5-dichloro-N,N-dimethylbenzamide CAS No. 90526-01-5

2,5-dichloro-N,N-dimethylbenzamide

Cat. No.: B3300921
CAS No.: 90526-01-5
M. Wt: 218.08 g/mol
InChI Key: FTVGIVMOPUSSRH-UHFFFAOYSA-N
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Description

2,5-dichloro-N,N-dimethylbenzamide: is an organic compound with the molecular formula C9H9Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and the amide nitrogen is dimethylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 2,5-dichloro-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its structural properties.

Medicine:

    Pharmaceutical Research: It serves as a precursor in the development of certain pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Industry:

    Pesticide Production: The compound is an important intermediate in the synthesis of certain pesticides and herbicides.

Future Directions

The future directions for the research and application of “2,5-dichloro-N,N-dimethylbenzamide” are not clear from the web search results. This compound is currently used for research purposes , and further studies could reveal more about its potential uses and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of 2,5-dichloro-N,N-dimethylbenzamide typically begins with 2,5-dichlorobenzoic acid.

    Amidation Reaction: The 2,5-dichlorobenzoic acid is reacted with dimethylamine in the presence of a coupling agent such as thionyl chloride or oxalyl chloride to form the corresponding amide.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion.

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,5-dichloro-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation and Reduction Products: The products vary based on the specific conditions and reagents used.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 2,5-dichloro-N,N-dimethylbenzamide can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Protein Binding: The compound can interact with proteins, altering their function and activity.

Comparison with Similar Compounds

    2,5-dichlorobenzamide: Similar structure but lacks the dimethyl groups on the amide nitrogen.

    2,4-dichloro-N,N-dimethylbenzamide: Chlorine atoms are substituted at the 2nd and 4th positions instead of the 2nd and 5th.

    2,5-dichloro-N-methylbenzamide: Only one methyl group on the amide nitrogen.

Uniqueness:

    Structural Differences: The specific positioning of chlorine atoms and the dimethylation of the amide nitrogen confer unique chemical and biological properties to 2,5-dichloro-N,N-dimethylbenzamide.

    Reactivity: The compound’s reactivity in substitution and other reactions is influenced by its unique structure, making it valuable in various applications.

Properties

IUPAC Name

2,5-dichloro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGIVMOPUSSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296106
Record name 2,5-Dichloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90526-01-5
Record name 2,5-Dichloro-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90526-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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